Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide
Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrophenoxyacetic acid hydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, experimental protocols, and key characterization data.
Synthetic Pathway Overview
The synthesis of 4-nitrophenoxyacetic acid hydrazide is typically achieved through a two-step process. The first step involves the Williamson ether synthesis to produce 4-nitrophenoxyacetic acid from 4-nitrophenol and chloroacetic acid. The subsequent step is a Fischer esterification of the carboxylic acid to its ethyl ester, followed by hydrazinolysis to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in the synthesis of 4-nitrophenoxyacetic acid hydrazide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 61-63 |
| 4-Nitrophenoxyacetic acid | C₈H₇NO₅ | 197.15 | 183-185 |
| Ethyl 4-nitrophenoxyacetate | C₁₀H₁₁NO₅ | 225.20 | 75-78 |
| 4-Nitrophenoxyacetic acid hydrazide | C₈H₉N₃O₄ | 211.18 | 165-167 |
Experimental Protocols
Step 1: Synthesis of 4-Nitrophenoxyacetic Acid
This protocol is adapted from a standard Williamson ether synthesis procedure.
Materials:
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4-Nitrophenol
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Chloroacetic acid
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 4-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.
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Add 24 g of chloroacetic acid to the solution.
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Heat the mixture to reflux. Continue refluxing until the solution is no longer alkaline to litmus paper.
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Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water. Continue to boil the solution until it becomes neutral.
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After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the precipitation of 4-nitrophenoxyacetic acid is complete.
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Collect the crude product by filtration and wash with cold water.
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Purify the crude product by recrystallization from ethanol to yield glistening platelets of 4-nitrophenoxyacetic acid.
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Dry the purified product in a desiccator. The expected yield is 25-30 g.
Step 2: Synthesis of Ethyl 4-Nitrophenoxyacetate
This protocol follows the principles of Fischer esterification.
Materials:
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4-Nitrophenoxyacetic acid
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Absolute ethanol
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Concentrated sulfuric acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, suspend 20 g of 4-nitrophenoxyacetic acid in 100 mL of absolute ethanol.
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Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.
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Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
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After cooling to room temperature, remove the excess ethanol under reduced pressure.
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Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-nitrophenoxyacetate.
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Recrystallize the crude product from ethanol to obtain pure ethyl 4-nitrophenoxyacetate.
Step 3: Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide
This protocol describes the hydrazinolysis of the ethyl ester.
Materials:
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Ethyl 4-nitrophenoxyacetate
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Hydrazine hydrate (80-100%)
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Ethanol or Methanol
Procedure:
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Dissolve 10 g of ethyl 4-nitrophenoxyacetate in 50 mL of ethanol or methanol in a round-bottom flask.
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Add an equimolar amount of hydrazine hydrate dropwise to the solution while stirring at room temperature.
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Continue stirring the reaction mixture at room temperature for 1-2 hours. A white solid is expected to precipitate.
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After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.
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Collect the solid product by filtration and wash with a small amount of cold ethanol or methanol.
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Recrystallize the crude product from ethanol or methanol to afford pure 4-nitrophenoxyacetic acid hydrazide as white needles.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 4-nitrophenoxyacetic acid hydrazide.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis.
